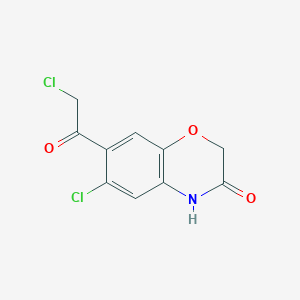

6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Description

6-Chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazine derivative characterized by a fused benzene and oxazine ring system. Key structural features include a chlorine substituent at position 6 and a chloroacetyl group at position 7. The benzoxazinone core is associated with diverse biological activities, including herbicidal and antifungal properties, as observed in related compounds .

Properties

Molecular Formula |

C10H7Cl2NO3 |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

6-chloro-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H7Cl2NO3/c11-3-8(14)5-1-9-7(2-6(5)12)13-10(15)4-16-9/h1-2H,3-4H2,(H,13,15) |

InChI Key |

ZVHPUEIOVBDKTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of N-Substituted 2-Chloroacetamide

2-Aminophenol reacts with chloroacetyl chloride to produce N-(2-hydroxyphenyl)-2-chloroacetamide.

- Solvent: Dichloromethane (DCM) or acetonitrile.

- Base: Triethylamine or potassium carbonate to neutralize HCl.

- Temperature: Ambient or 0°C for controlled addition.

- Reaction time: 2–4 hours.

2-Aminophenol + Chloroacetyl chloride → N-(2-hydroxyphenyl)-2-chloroacetamide

Yield: Typically 70–85%.

Step 2: Cyclization via Smiles Rearrangement

The N-substituted 2-chloroacetamide undergoes intramolecular nucleophilic aromatic substitution (Smiles rearrangement) upon heating in a polar aprotic solvent such as DMF, facilitated by a base like cesium carbonate.

- Solvent: Dimethylformamide (DMF).

- Base: Cesium carbonate (1.2 equivalents).

- Temperature: Reflux (~100°C).

- Duration: 3–5 hours.

Formation of 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one .

Yields: Ranging from 45% to 90%, depending on substituents and reaction conditions.

Step 3: Purification

Purification typically involves:

- Removal of solvent under reduced pressure.

- Acid-base extraction to isolate the benzoxazinone.

- Final purification via silica gel column chromatography.

Synthesis Pathway 2: From Chlorinated Phenols and Acylation

Step 1: Chlorination of Phenolic Precursors

Chlorinated phenols such as 2-chlorophenol or 4-chlorophenol are prepared or purchased commercially.

Step 2: Formation of 2-Chlorophenoxy Acetamides

Reaction with chloroacetyl chloride in the presence of a base (potassium carbonate) yields N-(2-chlorophenoxy)-2-chloroacetamide.

- Solvent: Acetonitrile or DCM.

- Temperature: Room temperature to 50°C.

- Reaction time: 6–8 hours.

Step 3: Cyclization to Benzoxazinone

Cyclization is achieved by heating the acetamide with a base such as cesium carbonate in DMF, inducing Smiles rearrangement similar to Pathway 1.

- Reflux in DMF.

- Duration: 3–5 hours.

- Yields: 30–70%.

Step 4: Introduction of Chloroacetyl Group at Position 7

Post-cyclization, selective acylation with chloroacetyl chloride at the amino group or at the benzoxazinone core, under controlled conditions, yields the target compound.

Data Table Summarizing Preparation Methods

Key Notes and Considerations

- Selectivity: The position of chloro substitution influences the reactivity; controlling reaction conditions ensures substitution at desired sites.

- Rearrangement Efficiency: Smiles rearrangement is favored under basic, high-temperature conditions, with yields affected by substituents.

- Functional Group Compatibility: Electron-withdrawing groups like chloro enhance the electrophilicity of acyl chlorides, facilitating cyclization.

- Safety: Chloroacetyl chloride is corrosive; proper handling and ventilation are mandatory.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

The major products formed from these reactions include substituted benzoxazinone derivatives, oxides, reduced derivatives, and carboxylic acid derivatives.

Scientific Research Applications

6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-2H-1,4-benzoxazin-3(4H)-one (CAS 27320-99-6)

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0)

- Structure : Chlorine at position 7 and methyl group at position 3.

- The chlorine at position 7 may alter steric interactions compared to position 6 .

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one (CAS 26518-76-3)

- Structure : Chloroacetyl group at position 6 instead of 7.

- Properties : Positional isomerism of the chloroacetyl group could lead to distinct electronic distributions and reactivity profiles. For example, nucleophilic attack may favor position 7 due to steric or electronic factors .

Heterocyclic System Variations

Benzodithiazine Derivatives (e.g., Compound 3 in )

- Structure : Replaces the oxazine oxygen with sulfur atoms, forming a 1,4,2-benzodithiazine ring.

- The methyl ester group at position 7 contrasts with the chloroacetyl group in the target compound .

- Biological Activity : Sulfur-containing analogs often exhibit altered pharmacokinetics, such as prolonged half-life due to reduced metabolic degradation .

2-Acetyl-4-(4'-chlorophenyl)-1,3,4-benzothiadiazepin-5(4H)-one (6c)

- Structure : Incorporates a thiadiazepine ring with an acetyl group and para-chlorophenyl substituent.

- Properties: The larger heterocyclic ring (7-membered vs. The para-chlorophenyl group enhances aromatic stacking interactions .

Functional Group Modifications

Cyano-Substituted Analogs (e.g., Compound 4 in )

- Structure: Cyano group at position 7 instead of chloroacetyl.

- Properties: The cyano group is a strong electron-withdrawing substituent, increasing ring electrophilicity but reducing steric bulk compared to chloroacetyl. This may influence reaction kinetics in nucleophilic substitutions .

Hydroxybenzylidene Derivatives (e.g., Compound 17 in )

- Structure: Schiff base formation at the hydrazino group with 2-hydroxybenzaldehyde.

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Table 2: Heterocyclic System Comparisons

Biological Activity

6-Chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the class of benzoxazinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₇Cl₂NO₃

- Molecular Weight : 260.07 g/mol

- CAS Number : 26518-76-3

- Melting Point : 228 °C

- Physical State : Solid (white to light yellow powder)

Safety and Handling

The compound is classified with warning labels indicating that it may cause skin and eye irritation. Proper safety measures should be taken when handling this substance, including the use of gloves and eye protection.

Antimicrobial Activity

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one demonstrates effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Antifungal Activity

Similar to its antibacterial effects, this compound has also shown antifungal activity. In vitro studies suggest that it can inhibit the growth of fungal pathogens by interfering with their cellular processes. This property makes it a candidate for further development as an antifungal agent.

Herbicidal Properties

Benzoxazinone derivatives are known for their herbicidal activities. The specific compound has been reported to exhibit selective herbicidal effects, making it useful in agricultural applications. This activity is attributed to its ability to inhibit specific enzymes involved in plant growth.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of various benzoxazinones, including 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

-

Antifungal Activity Assessment :

- Research conducted by Huang et al. (2005) demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

-

Herbicidal Action :

- A field trial reported in Pest Management Science highlighted the herbicidal effectiveness of this compound against common weeds in agricultural settings, showing a reduction in weed biomass by over 70% compared to untreated controls.

The biological activities of 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial and plant metabolism.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Signal Transduction Interference : The compound could interfere with signaling pathways in both microbial and plant cells, affecting growth and reproduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.